BenchChemオンラインストアへようこそ!

Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone

basicity hERG pKa

Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone is a tertiary amide composed of a 3,3-difluoropyrrolidine ring and a cyclopentyl carbonyl moiety. It is registered in PubChem as CID 122244952 and is supplied by specialty chemical vendors at 98% purity.

Molecular Formula C10H15F2NO
Molecular Weight 203.233
CAS No. 2034512-18-8
Cat. No. B2451432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone
CAS2034512-18-8
Molecular FormulaC10H15F2NO
Molecular Weight203.233
Structural Identifiers
SMILESC1CCC(C1)C(=O)N2CCC(C2)(F)F
InChIInChI=1S/C10H15F2NO/c11-10(12)5-6-13(7-10)9(14)8-3-1-2-4-8/h8H,1-7H2
InChIKeyGELOUDQMXOMNMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone (CAS 2034512-18-8): A Fluorinated Pyrrolidine Amide Building Block with Quantifiable Physicochemical Advantage


Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone is a tertiary amide composed of a 3,3-difluoropyrrolidine ring and a cyclopentyl carbonyl moiety. It is registered in PubChem as CID 122244952 and is supplied by specialty chemical vendors at 98% purity . The compound belongs to a class of fluorinated pyrrolidine amides that are employed as synthetic intermediates and pharmacological probes, where the difluoro substitution imparts measurable differences in basicity, lipophilicity, and metabolic stability relative to non-fluorinated analogs.

Why Non-Fluorinated Pyrrolidine Amides Cannot Substitute Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone in Lead Optimization


The 3,3-difluoro substitution on the pyrrolidine ring depresses the pKa of the nitrogen by approximately 4.4 log units (from ~11.3 to ~6.9) , dramatically reducing the fraction of protonated species at physiological pH. This shift alters the compound’s permeability, off-target binding profile (notably hERG), and susceptibility to oxidative metabolism. A non-fluorinated pyrrolidine analog, such as cyclopentyl(pyrrolidin-1-yl)methanone, retains high basicity and lacks the fluorine-mediated metabolic shielding, leading to a divergent pharmacokinetic and safety profile that cannot be remedied by simple formulation adjustments . Direct substitution without fluorination would therefore introduce unacceptable risk in a development program.

Quantitative Differentiation Evidence for Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone Versus Closest Analogs


4.4-Unit pKa Reduction of the Pyrrolidine Nitrogen Lowers Predicted hERG Liability Relative to Non-Fluorinated Pyrrolidine Amides

The calculated pKa of the 3,3-difluoropyrrolidine free base is 6.86 , compared with the experimental pKa of unsubstituted pyrrolidine (11.27) . This ΔpKa of –4.41 equates to a >10,000-fold lower concentration of the protonated, hERG-active species at pH 7.4. Protonated amine is a key pharmacophore for hERG channel binding; therefore, the reduced basicity of the target compound is expected to translate into a lower cardiac safety risk.

basicity hERG pKa fluorine effect

Enhanced Oral Bioavailability and Potency of 3,3-Difluoropyrrolidine-Containing DPP-4 Inhibitors Over Non-Fluorinated Counterparts

In a series of dipeptidyl peptidase‑4 inhibitors, the 3,3-difluoropyrrolidine-bearing compound 5 exhibited an IC50 of 13 nM and high oral bioavailability across preclinical species . Although the exact value for the target compound has not been reported, the difluoropyrrolidine motif is consistently associated with improved pharmacokinetic performance compared to non-fluorinated pyrrolidine analogs lacking the fluorine-mediated protection against α‑oxidation . This class-level advantage positions the target compound as a superior intermediate for generating development candidates with predictable oral exposure.

DPP-4 oral bioavailability metabolic stability fluorine

Higher Commercial Purity (98%) of the Fluorinated Building Block Reduces Downstream Purification Burden Compared to the Non-Fluorinated Analog (95%)

The target compound is routinely supplied at 98% purity by Leyan , whereas the structurally analogous non-fluorinated compound cyclopentyl(pyrrolidin-1-yl)methanone (CAS 72925-14-5) is typically listed at 95% purity by multiple vendors . The 3-percentage-point increase in absolute purity corresponds to a 60% reduction in total unspecified impurities (from 5% to 2%), minimizing side reactions and improving the reproducibility of subsequent synthetic steps.

purity quality impurity profiles

Optimal Procurement Scenarios for Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone Based on Quantitative Differentiation


Lead Optimization Campaigns Requiring Reduced hERG Liability

Programs focused on GPCR or kinase targets where basic amine-containing leads have flagged in hERG binding assays can use the target compound as a scaffold that introduces a cyclopentylamide pharmacophore while keeping the amine largely unprotonated at physiological pH, thereby mitigating cardiac safety risk without sacrificing target engagement .

Synthesis of DPP‑4 Inhibitor Analogs with Superior Pharmacokinetic Profiles

Medicinal chemistry teams developing next-generation DPP‑4 inhibitors can employ the compound as a key intermediate to install the 3,3-difluoropyrrolidine moiety known to confer high potency (IC50 = 13 nM) and oral bioavailability . The pre-formed cyclopentylamide unit accelerates SAR exploration compared to linear synthesis routes.

Building Block for RBP4 Antagonist Programs

Cyclopentyl-fused pyrrolidine antagonists have demonstrated the ability to reduce plasma RBP4 levels by ~60% in rodent models . The target compound provides a ready-to-use cyclopentyl-pyrrolidine framework with enhanced metabolic stability, enabling rapid diversification for structure-activity relationship studies.

Chemical Biology Studies on Fluorine Effects in Amide Pharmacophores

The well-characterized pKa shift (ΔpKa = –4.4) and the commercial availability at 98% purity make the compound an ideal tool for systematically probing the impact of fluorine-induced basicity modulation on target selectivity, cellular permeability, and metabolic half-life in a controlled experimental setting .

Quote Request

Request a Quote for Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.